molecular formula C20H29N3O3S B2445431 N1-(2-methoxyphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034241-99-9

N1-(2-methoxyphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2445431
CAS RN: 2034241-99-9
M. Wt: 391.53
InChI Key: BYNHVZZBPGLKAP-UHFFFAOYSA-N
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Description

N1-(2-methoxyphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H29N3O3S and its molecular weight is 391.53. The purity is usually 95%.
BenchChem offers high-quality N1-(2-methoxyphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-methoxyphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

  • Sigma Receptor Ligands : Compounds with piperidine moieties and specific substituents have been explored for their affinity and selectivity towards sigma receptors, which are implicated in several biological processes and diseases. For instance, the design of sigma ligands with subnanomolar affinity and selectivity for the sigma-2 binding site involved modifications at the piperidine ring, demonstrating potential therapeutic applications in neurology and oncology (Perregaard et al., 1995).

  • NMDA Receptor Antagonists : Modifications of piperidine derivatives have led to the development of NR2B-selective NMDA receptor antagonists, indicating a potential for the treatment of neurological conditions such as depression, chronic pain, and neurodegenerative diseases (Tewes et al., 2010).

Pharmacological Evaluation

  • Analgesics : Derivatives of piperidine have been synthesized and evaluated for their analgesic properties, revealing compounds with significant potency and potential applications in pain management (Lalinde et al., 1990).

  • Antagonists and Agonists : Research on piperidine derivatives has also focused on developing selective agonists or antagonists for various receptors, including 5-HT1A receptor antagonists, which are important for studying psychiatric and neurological disorders (Forster et al., 1995).

properties

IUPAC Name

N'-(2-methoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3S/c1-26-18-5-3-2-4-17(18)22-20(25)19(24)21-14-15-6-10-23(11-7-15)16-8-12-27-13-9-16/h2-5,15-16H,6-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNHVZZBPGLKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methoxyphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide

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